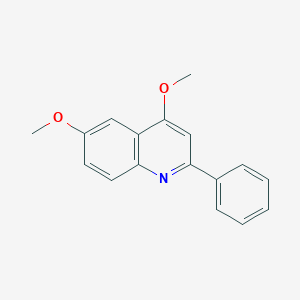

4,6-Dimethoxy-2-phenylquinoline

Description

The Quinoline (B57606) Moiety as a Privileged Scaffold in Contemporary Chemical Science

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. ontosight.ainih.govtandfonline.com This designation stems from the remarkable ability of the quinoline nucleus to serve as a versatile template for the design and synthesis of compounds with a broad spectrum of biological activities and valuable physicochemical properties. acs.orgresearchgate.net Its structural features allow for functionalization at various positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. acs.org

The significance of the quinoline moiety is underscored by its presence in a multitude of natural products and synthetic pharmaceuticals. nih.gov Notable examples include quinine, a historically important antimalarial drug, and the fluoroquinolone class of antibiotics. nih.gov In contemporary drug discovery, quinoline derivatives are being extensively investigated for a wide array of therapeutic applications, including their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents. acs.orgnih.gov The ability of the quinoline scaffold to interact with a diverse range of biological targets, such as enzymes and receptors, solidifies its status as a cornerstone in the development of novel therapeutic agents. nih.govtandfonline.com

Academic Rationale for the Comprehensive Investigation of 4,6-Dimethoxy-2-phenylquinoline

The specific compound this compound has emerged as a subject of academic interest due to its structural relationship to a class of quinoline derivatives that have shown significant promise in various areas of therapeutic research, particularly in oncology. The rationale for its investigation is multifaceted, drawing from the established potential of the broader 2-phenylquinoline (B181262) scaffold.

Research into substituted 2-arylquinolines has revealed their potential as potent anticancer agents. nih.govtandfonline.com These compounds have been shown to target key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and various kinases. nih.govtandfonline.com For instance, studies on related 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have identified them as a new class of topoisomerase I inhibitors, a critical target for cancer chemotherapy. nih.gov The substitution pattern of this compound, with methoxy (B1213986) groups at the 4 and 6 positions and a phenyl group at the 2-position, suggests that it may share a similar mechanism of action.

Furthermore, the 2-phenylquinoline scaffold has been explored for its activity as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), both of which are implicated in tumor growth and metastasis. tandfonline.com The investigation of this compound is therefore a logical step in the systematic exploration of this chemical space to identify novel and more effective anticancer agents.

Beyond oncology, the versatility of the quinoline scaffold extends to other therapeutic areas. Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum anti-coronavirus agents, indicating a possible role in antiviral drug discovery. acs.orgnih.gov This broadens the academic rationale for studying this compound, as it may possess previously uncharacterized biological activities.

The comprehensive investigation of this compound is thus driven by the pursuit of new therapeutic leads, with a primary focus on anticancer agents. The specific substitution pattern of this molecule offers a unique opportunity to study structure-activity relationships within the 2-phenylquinoline class and to potentially develop novel compounds with improved efficacy and selectivity.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₂ | ontosight.ai |

| Molecular Weight | 267.31 g/mol | ontosight.ai |

| IUPAC Name | This compound | |

| CAS Number | 22680-65-5 | ontosight.ai |

Biological Activity of Related 2-Arylquinoline Derivatives

| Compound Class | Biological Target | Therapeutic Potential | Key Findings | Source |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I | Anticancer | Identified as a new class of topoisomerase I inhibitors with potent in vitro anticancer activity. | nih.gov |

| 2-Arylquinolines | EGFR/FAK Kinase | Anticancer | Developed as dual inhibitors with significant antiproliferative effects against cancer cell lines. | tandfonline.com |

| Quinoline Analogs | Multidrug Resistance Protein 2 (MRP2) | Anticancer (Chemosensitizer) | A dimethoxy phenyl substituted quinoline showed potent inhibition of MRP2, suggesting a role in overcoming drug resistance. | nih.gov |

| 2-Phenylquinolines | Coronavirus Replication | Antiviral | Demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2. | acs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-13-8-9-15-14(10-13)17(20-2)11-16(18-15)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPOJTZHLOWKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356561 | |

| Record name | 4,6-dimethoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22680-65-5 | |

| Record name | 4,6-dimethoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Elucidation of 4,6 Dimethoxy 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

No peer-reviewed publications or spectral databases containing the experimental ¹H NMR and ¹³C NMR data for 4,6-dimethoxy-2-phenylquinoline were identified. While data exists for structurally related quinoline (B57606) derivatives, using such information would be speculative and would not meet the scientific accuracy required for this article. A full structural assignment, including chemical shifts (δ), coupling constants (J), and multiplicities, is therefore not possible at this time.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Patterns

A precise molecular mass for this compound has been reported, corresponding to its molecular formula C₁₇H₁₅NO₂. vulcanchem.com However, detailed experimental HRMS data, including the mass spectrum and an analysis of its fragmentation patterns upon ionization, is not available in the surveyed literature. This information is crucial for confirming the compound's structure and understanding its stability and degradation pathways.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

There is no evidence in the Cambridge Structural Database (CSD) or other scientific literature to suggest that the single-crystal X-ray structure of this compound has been determined. Consequently, critical data regarding its solid-state molecular geometry, such as bond lengths, bond angles, and crystal packing information (e.g., crystal system and space group), are unknown.

Due to the absence of this fundamental spectroscopic and crystallographic data, it is not possible to generate the requested scientifically accurate and detailed article.

Electrochemical Behavior of 4,6 Dimethoxy 2 Phenylquinoline and Quinoline Based Systems

Cyclic Voltammetry and Analysis of Redox Potentials

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of chemical species. For quinoline-based systems, this method provides valuable insights into their oxidation and reduction potentials, which are crucial for understanding their electronic behavior. The redox process of 5,8-quinoline quinonimines, for example, has been studied using cyclic voltammetry, revealing that the process involves the participation of protons and electrons, which influences the redox potentials researchgate.net.

The electrochemical properties of thiophene- and pyridine-substituted quinoline (B57606) molecules have been investigated using cyclic voltammetry, demonstrating irreversible reduction peaks. The reduction peak potentials for Th-Q, DTh-Q, and Py-Q were found to be -1.20 V, -1.19 V, and -0.95 V (vs. Fc+/Fc), respectively, highlighting the influence of the substituent on the electron-deficient nature of the quinoline core proquest.com. Similarly, the electrochemical behavior of a novel phenylquinoline-biphenothiazine donor-acceptor molecule (BHQ-BPZ) has been studied, showing two broad oxidation waves at peak potentials of +0.81 and +1.30 V vs SCE in a PhH/DMF (1:2) solvent system bu.edu.

The pH of the medium can also play a critical role in the redox behavior of quinoline derivatives. For 2,6-dimethoxy-1,4-benzoquinone, a related quinone system, the mid-peak potential in cyclic voltammograms shows a linear dependence on pH in the range of 1.3 to 8, with a slope of approximately 60 mV/pH researchgate.net. This indicates a proton-coupled electron transfer process. A similar pH dependence would be expected for quinoline systems where the nitrogen atom can be protonated.

Table 1: Representative Redox Potentials of Substituted Quinoline Derivatives

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. Fc+/Fc) | Reference |

| Thiophene-substituted quinoline (Th-Q) | - | -1.20 | proquest.com |

| Dithiophene-substituted quinoline (DTh-Q) | - | -1.19 | proquest.com |

| Pyridine-substituted quinoline (Py-Q) | - | -0.95 | proquest.com |

| Phenylquinoline-biphenothiazine (BHQ-BPZ) | +0.81, +1.30 | - | bu.edu |

Note: The data presented is for illustrative purposes to show the effect of substitution on redox potentials of quinoline-based systems.

Correlation Between Chemical Structure and Electrochemical Properties

The electrochemical properties of quinoline derivatives are intrinsically linked to their molecular structure. The nature and position of substituents on the quinoline ring can significantly alter the electron density distribution, thereby influencing the redox potentials.

Electron-donating groups, such as the methoxy (B1213986) groups in 4,6-Dimethoxy-2-phenylquinoline, are expected to increase the electron density on the quinoline ring. This generally makes the compound easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups tend to have the opposite effect, making oxidation more difficult and reduction easier researchgate.net. Studies on quinone-based systems have systematically shown that electron-donating substituents like -OH, -Me, and -OMe decrease the redox potential, while electron-withdrawing groups like -F, -SO3-, -CN, and -NO2 increase it nih.gov.

The phenyl group at the 2-position of this compound can also influence the electrochemical properties through both inductive and resonance effects. The planarity of the molecule plays a crucial role in determining the extent of π-conjugation, which in turn affects the energy levels of the molecular orbitals involved in the redox processes nih.gov. In conjugated polyquinolines, the structure has a profound effect on the redox properties, with fused ring systems showing significantly increased reduction potentials dtic.mil.

The correlation between structure and electrochemical properties is a key aspect in the design of new organic materials for applications such as batteries and electrochromic devices. By carefully selecting substituents, the redox potentials and, consequently, the electronic properties of quinoline-based materials can be fine-tuned.

Theoretical Predictions of Electrochemical Reactivity

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the electrochemical reactivity of organic molecules, including quinoline derivatives. These computational methods can provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the ionization potential and is often correlated with the oxidation potential of a molecule. A higher HOMO energy generally corresponds to a lower oxidation potential (easier oxidation). Conversely, the LUMO energy is related to the electron affinity and correlates with the reduction potential. A lower LUMO energy typically indicates a lower reduction potential (easier reduction). DFT calculations have been successfully used to rationalize the correlation between molecular structure, electronic properties, and electrochemical behavior in a series of quinoline and isoquinoline (B145761) derivatives for electrochromic applications nih.gov.

For quinoline and its substituted derivatives, DFT calculations have been employed to predict ionization potentials, which are in good agreement with experimental data from photoemission spectroscopy cnr.itresearchgate.net. Furthermore, theoretical studies on dimethoxybenzene derivatives have demonstrated the use of DFT to analyze electronic properties, including HOMO and LUMO energy levels and energy gaps, which are crucial for understanding their thermodynamic stability and reactivity nih.gov.

In the context of this compound, DFT calculations could be used to predict its HOMO and LUMO energies, providing an estimation of its redox potentials and electrochemical reactivity. These theoretical predictions can guide the experimental design and synthesis of new quinoline-based materials with desired electrochemical properties.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Quinoline

| Parameter | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap | 4.83 |

Source: DFT/6-31+ (d, p) calculations scirp.org. This data is for the parent quinoline molecule and serves as a baseline for understanding the effects of substituents.

Potential in Electrochemical Devices and Sensing

The unique electrochemical properties of quinoline derivatives make them promising candidates for a variety of applications in electrochemical devices and sensors. Their ability to undergo reversible redox reactions is a key feature that can be exploited in energy storage systems and electrochromic materials.

Quinoxaline derivatives, which are structurally related to quinolines, have been investigated as promising negative electrolyte materials for aqueous redox flow batteries due to their low redox potentials nsf.gov. The stability and performance of these materials are highly dependent on their molecular structure, with substitutions playing a critical role in preventing degradation pathways nsf.govdtu.dk. Similarly, quinoline-based polymers have been considered for electronic and optoelectronic materials due to their tunable redox properties and high thermal stability dtic.mil.

In the field of electrochemical sensing, quinoline derivatives have been utilized for the detection of various analytes. For instance, modified electrodes incorporating quinoline compounds have been developed for the electrochemical sensing of pyridine (B92270) and quinoline itself in fuel samples researchgate.net. The inherent ability of the quinoline moiety to interact with metal ions also makes it a valuable component in the design of fluorescent and electrochemical sensors for their detection rsc.orgresearchgate.net.

The specific structure of this compound, with its electron-rich aromatic system, suggests potential for applications in organic electronics. The methoxy and phenyl substituents can be tailored to fine-tune the electrochemical and photophysical properties for specific device requirements. Further research into the electrochemical behavior of this and related compounds could lead to the development of novel materials for advanced technological applications.

Exploration of Structure Activity Relationships Sar in Bioactive Quinoline Frameworks

Principles of Rational Design for Quinoline-Based Bioactive Molecules

Rational drug design for quinoline-based molecules leverages an understanding of the compound's mechanism of action and its interaction with biological targets. benthamscience.commanchester.ac.ukresearchgate.net The process involves the strategic modification of the quinoline (B57606) scaffold to enhance efficacy, selectivity, and pharmacokinetic properties. benthamscience.comresearchgate.net

Key principles include:

Scaffold Optimization: The quinoline ring system is a versatile starting point. Its bicyclic structure provides a rigid framework that can be appropriately decorated with functional groups to achieve specific biological activities, including antimalarial, anticancer, and antimicrobial effects. nbinno.combiointerfaceresearch.com

Pharmacophore Identification: The quinoline core itself is often a key pharmacophore. nbinno.com For instance, in the context of antimalarial drug design, the quinoline nitrogen is crucial for accumulating in the parasite's food vacuole. The substituents, such as the methoxy (B1213986) and phenyl groups on 4,6-Dimethoxy-2-phenylquinoline, are then optimized to fine-tune interactions with the target, such as heme. benthamscience.comresearchgate.net

Modulation of Physicochemical Properties: Substituents are used to control properties like lipophilicity, electronic distribution, and steric profile. For example, introducing fluorine or a t-butyl group can block metabolic pathways, thereby increasing the compound's bioavailability and duration of action. benthamscience.comresearchgate.net Similarly, the methoxy groups in this compound influence its solubility and ability to form hydrogen bonds.

Bioisosteric Replacement: This strategy involves replacing one functional group with another that has similar chemical and physical properties to improve the compound's activity or reduce toxicity. For example, a hydroxyl group might be replaced with an amine or a thiol to alter hydrogen bonding capacity and metabolic stability.

Molecular Hybridization: This approach combines two or more different pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or dual activity. mdpi.com For instance, linking a quinoline moiety to a chalcone (B49325) scaffold has been explored to develop novel anticancer agents. mdpi.com

The rational design of quinoline derivatives is a systematic process that combines chemical synthesis with pharmacological screening, often guided by computational modeling to predict how structural changes will affect biological activity. benthamscience.commanchester.ac.ukresearchgate.net

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein target). This method is instrumental in the rational design of quinoline-based inhibitors by providing insights into ligand-target interactions at a molecular level.

In a typical docking study involving a quinoline derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The quinoline ligand, such as this compound, is then computationally placed into the protein's active site. An algorithm calculates the most stable binding poses and estimates the binding energy, which correlates with the ligand's inhibitory potential.

Key interactions often observed in docking studies of quinoline derivatives include:

Hydrogen Bonding: The quinoline nitrogen atom and oxygen atoms from methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like glutamic acid and tyrosine in the active site. researchgate.net

Hydrophobic Interactions: The aromatic rings of the quinoline core and the phenyl substituent frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pocket.

For example, docking studies of quinoline derivatives designed as P-glycoprotein (P-gp) inhibitors revealed that the compounds fit into the binding site of P-gp, and structure-activity relationship data indicated that a hydroxylmethyl group at position 4 of the quinoline ring plays a key role in efflux inhibition. nih.govnih.gov Similarly, studies on N-phenyl-quinolone-carboxamides as anticancer agents used induced-fit docking to show that the derivatives occupy the PI3Kα binding site and interact with key residues. mdpi.com These simulations guide the synthesis of new analogs with improved binding affinity and, consequently, higher biological activity.

| Compound Type | Protein Target | Key Interacting Residues (Example) | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| Quinoline-based antimycobacterials | ATP synthase | Glu-61, Tyr-64 | Hydrogen Bonding | researchgate.net |

| N-phenyl-quinolone-carboxamides | PI3Kα | Val851, Ser774 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| 6-methoxy-2-arylquinolines | P-glycoprotein (P-gp) | Not specified | Binding within efflux pump | nih.gov |

Investigations into Enzyme Inhibition Mechanisms Involving Quinoline Derivatives

Quinoline derivatives are known to inhibit a wide array of enzymes through various mechanisms, making them a rich source for developing therapeutic agents. nih.govbiorxiv.org Understanding the specific mechanism of inhibition is crucial for optimizing their potency and selectivity.

DNA-Interacting Enzymes: Certain quinoline-based compounds can function as DNA intercalating agents. nih.govbiorxiv.org For example, specific quinoline analogs have been shown to inhibit human DNA methyltransferase 1 (DNMT1) by intercalating into the DNA minor groove. This binding event induces a conformational change in the enzyme, moving its catalytic domain away from the DNA substrate and thus preventing methylation. nih.gov These compounds have also demonstrated inhibitory activity against other enzymes that act on DNA, such as polymerases and base excision repair glycosylases. biorxiv.org

Proteasome Inhibition: The proteasome is a multi-catalytic enzyme complex that is a key target in cancer therapy. Some substituted quinolines act as noncovalent proteasome inhibitors. Kinetic analysis of one such quinoline derivative (compound 7) revealed a "mixed-type inhibition" pattern against the chymotrypsin-like (CT-L) activity of the human 20S proteasome. nih.gov Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax (maximum reaction rate) and the KM (substrate concentration at half-maximum rate). nih.gov This suggests an allosteric mechanism where the inhibitor binds to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

Kinase Inhibition: Many quinoline derivatives are designed as kinase inhibitors, which are critical in cancer and inflammatory diseases. For instance, novel 4-aminoquinoline (B48711) derivatives have been developed as potent and selective inhibitors of receptor-interacting protein kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. semanticscholar.org These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing the phosphorylation of downstream substrates.

| Quinoline Derivative | Target Enzyme | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 7 (a substituted quinoline) | Human 20S Proteasome (CT-L activity) | Mixed-type | 17.7 µM (for Casp-L activity) | nih.gov |

| Compound 14 (a 4-aminoquinoline) | RIPK2 Kinase | Competitive (presumed) | 5.1 nM | semanticscholar.org |

| Quinoline-based analogs (e.g., compound 9, 11) | Human DNMT1 | DNA Intercalation | Low micromolar range | nih.govbiorxiv.org |

Influence of Substituent Effects (e.g., Methoxy, Phenyl Groups) on Biological Activity Profiles

The nature and position of substituents on the quinoline ring are critical determinants of biological activity. The methoxy (–OCH₃) and phenyl (–C₆H₅) groups in this compound significantly influence its electronic properties, lipophilicity, and steric profile, which in turn dictate its interactions with biological targets.

Methoxy Groups (–OCH₃): Methoxy groups are electron-donating and can increase the electron density of the quinoline ring system. Their presence can modulate the pKa of the quinoline nitrogen, affecting drug absorption and distribution. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming key interactions within a protein's active site.

Studies on 6-methoxy-2-arylquinolines as P-glycoprotein inhibitors found that while the 6-methoxy group was a common feature, the substituent at the 4-position was crucial for activity. Specifically, converting a carboxylic acid at C4 to an alcohol (hydroxymethyl group) significantly enhanced P-gp inhibition. nih.govnih.gov This highlights the sensitivity of activity to subtle changes in substituents.

In a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the presence and position of methoxy groups on an attached aryl ring were found to enhance antimigratory activity in breast cancer models. researchgate.net For instance, 3,4,5-trimethoxy substitutions on the phenyl ring significantly improved activity. researchgate.net

Research on 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones (a related scaffold) showed that their antiproliferative activity was largely dependent on hydrophobicity, a property directly influenced by substituents like methoxy groups. nih.gov

Phenyl Group (–C₆H₅): The phenyl group at the 2-position adds a significant hydrophobic and steric component to the molecule. This can facilitate entry into cells and promote binding to hydrophobic pockets in target proteins through π-π stacking and van der Waals interactions.

In a study of various substituted quinolines for anticancer activity, 6,8-diphenylquinoline showed significant antiproliferative activity, underscoring the positive contribution of phenyl groups to cytotoxicity in certain contexts. nih.gov

The orientation and substitution pattern of the phenyl ring itself can be critical. In one study, the introduction of halogens or small alkyl groups at the para-position of a phenyl ring attached to an isoxazole (B147169) core enhanced chitin (B13524) synthesis inhibition, while bulky groups like t-butyl were detrimental. nih.gov This suggests that for this compound, further substitution on the 2-phenyl ring could be a viable strategy for activity modulation.

The interplay between the electron-donating methoxy groups and the hydrophobic phenyl group in this compound creates a unique physicochemical profile that can be fine-tuned through further synthetic modifications to optimize its desired biological activity.

| Quinoline Series | Position(s) | Substituent Change | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 6-methoxy-2-phenylquinolines | C4 | -COOH → -CH₂OH | Increased P-gp inhibition | nih.govnih.gov |

| Substituted quinolines | C6, C8 | Introduction of phenyl groups | Increased antiproliferative activity | nih.gov |

| Pyrimido[4,5-c]quinolines | 2-Aryl group | Addition of methoxy groups (e.g., 3,4,5-trimethoxy) | Enhanced antimigratory activity | researchgate.net |

Potential As Chemical Probes and Ligands in Advanced Systems

Ligand Design for Organometallic Catalysis

Quinoline (B57606) and its derivatives are a significant class of N-heterocyclic compounds that have been extensively utilized as ligands in organometallic catalysis. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordinating site for a variety of transition metals. The formation of stable complexes with metals such as palladium, ruthenium, iridium, and copper has led to the development of catalysts for a wide range of organic transformations.

The design of organometallic catalysts often focuses on tuning the electronic and steric environment around the metal center to control reactivity and selectivity. In this context, substituted quinolines like 4,6-Dimethoxy-2-phenylquinoline offer several advantages. The methoxy (B1213986) groups at the 4 and 6 positions are electron-donating, which can increase the electron density on the quinoline nitrogen. This enhanced basicity can lead to stronger coordination to the metal center, potentially influencing the stability and catalytic activity of the resulting complex. The phenyl group at the 2-position introduces steric bulk, which can play a crucial role in controlling the access of substrates to the catalytic site, thereby influencing selectivity.

While specific applications of this compound as a ligand in organometallic catalysis are not extensively documented, the broader class of quinoline derivatives has been successfully employed in various catalytic reactions.

Table 1: Examples of Quinoline Derivatives in Organometallic Catalysis

| Catalytic Reaction | Metal Center | Role of Quinoline Ligand |

| C-C Coupling Reactions | Palladium | Stabilizing the active catalytic species and influencing selectivity. |

| Hydrogenation Reactions | Ruthenium, Iridium | Modulating the electronic properties of the metal center to facilitate |

Future Research Directions and Emerging Trends for Dimethoxyphenylquinolines

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is evolving from classical methods, which often involve harsh conditions and hazardous reagents, towards more environmentally benign and efficient strategies. Traditional named reactions like the Skraup, Doebner-von Miller, and Combes syntheses, while historically significant, are associated with drawbacks such as long reaction times, high temperatures, and the use of strong acids. biorxiv.orgmdpi.com The future in this field lies in the principles of green chemistry.

A primary focus is the development of one-pot multicomponent reactions (MCRs). mdpi.comacs.org MCRs are highly convergent, combining three or more starting materials in a single synthetic operation to build complex molecules, which increases atom economy and reduces waste. mdpi.comacs.org The synthesis of 2-phenylquinolines, for example, has been achieved through such multicomponent strategies. bioengineer.orgnih.gov

Another significant trend is the use of novel catalytic systems, particularly nanocatalysts. Researchers are exploring the use of earth-abundant and less toxic metal-based catalysts, such as those involving iron, copper, and zinc, to replace more expensive and hazardous options. mdpi.com These nanocatalysts offer high surface area and reactivity, often enabling reactions under milder conditions and in greener solvents like water or ethanol (B145695), or even in solvent-free systems. nih.govresearchgate.net

Furthermore, the application of alternative energy sources such as microwave and ultrasound irradiation is becoming more common. biorxiv.org These techniques can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. The overarching goal of these methodologies is to create synthetic pathways that are not only efficient and high-yielding but also economically and environmentally sustainable. nih.gov

| Methodology | Key Advantages | Emerging Trends |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. mdpi.com | Design of new MCRs for diverse and complex quinoline scaffolds. mdpi.com |

| Nanocatalysis | High efficiency, reusability, milder reaction conditions. mdpi.com | Use of earth-abundant metals (Fe, Cu, Zn); magnetic nanocatalysts for easy separation. nih.gov |

| Green Solvents/Solvent-Free | Reduced environmental impact, lower cost. researchgate.net | Increased use of water, ethanol, and ionic liquids as reaction media. researchgate.net |

| Alternative Energy Sources | Accelerated reaction rates, improved energy efficiency. biorxiv.org | Broader application of microwave and ultrasound-assisted synthesis. biorxiv.org |

Advanced Computational Modeling and Machine Learning for Predictive Research

The role of computational chemistry in guiding the synthesis and application of dimethoxyphenylquinolines is rapidly expanding. Advanced modeling and machine learning techniques are accelerating the discovery process by predicting molecular properties and biological activities, thereby reducing the reliance on time-consuming and expensive trial-and-error experimentation.

Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure and reactivity of quinoline derivatives. bioengineer.org DFT calculations provide deep insights into reaction mechanisms, helping researchers to optimize synthetic conditions and understand the stability of different molecular conformations. mdpi.comnih.gov This theoretical approach can also predict spectroscopic properties, which aids in the characterization of newly synthesized compounds. acs.org

Molecular docking simulations are essential for exploring the potential biological applications of these compounds. This technique predicts how a molecule like a dimethoxyphenylquinoline might bind to the active site of a biological target, such as an enzyme or a protein receptor. biorxiv.orgnih.govnih.gov By analyzing these interactions, scientists can identify promising candidates for drug development and understand the structural basis for their activity. nih.govnih.gov For instance, docking studies have been used to investigate the binding of quinoline derivatives to targets like EGFR tyrosine kinase and E. coli DNA gyrase. biorxiv.orgmdpi.com

Machine learning (ML) , particularly in the development of Quantitative Structure-Activity Relationship (QSAR) models, represents a major frontier. nih.govresearchgate.net By training algorithms on large datasets of known quinoline derivatives and their measured biological activities, ML models can predict the potency of novel, unsynthesized compounds. nih.govresearchgate.netnih.gov This predictive power allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates and significantly streamlining the drug discovery pipeline. nih.govresearchgate.net

| Technique | Application in Quinoline Research | Key Benefit |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating electronic and spectroscopic properties. mdpi.combioengineer.orgnih.gov | Provides fundamental understanding of molecular structure and reactivity. |

| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., enzymes, DNA). biorxiv.orgnih.govnih.gov | Guides the design of molecules with specific biological functions. nih.gov |

| Machine Learning (QSAR) | Predicting biological activity (e.g., anticancer, antimicrobial) of novel compounds. nih.govresearchgate.netnih.gov | Accelerates hit-to-lead optimization by prioritizing synthesis efforts. nih.gov |

Integration with Nanotechnology for Novel Functional Materials

The unique photophysical and electronic properties of the quinoline scaffold make it an excellent candidate for integration into nanomaterials, opening up new avenues for advanced functional materials. The fusion of dimethoxyphenylquinolines with nanotechnology is an emerging trend with applications in electronics, sensing, and biomedicine.

One of the most promising areas is the development of Organic Light-Emitting Diodes (OLEDs) . Quinoline derivatives are known for their fluorescent properties and are being investigated as emitter materials in the light-emitting layer of OLED devices. nih.govresearchgate.netnih.gov Research is focused on synthesizing novel quinoline-based molecules that can improve the efficiency, color purity, and operational lifetime of OLEDs, contributing to the next generation of displays and lighting. researchgate.net

Another key application is in the creation of fluorescent nanosensors . By functionalizing nanoparticles, such as carbon dots or gold nanoparticles, with quinoline derivatives, researchers can create highly sensitive and selective probes for detecting specific analytes. biorxiv.orgmdpi.com For example, quinoline-functionalized carbon dots have been developed as a nanosensor for the intracellular imaging of zinc ions (Zn²⁺). biorxiv.org The quinoline moiety acts as the recognition element, and its interaction with the target analyte leads to a detectable change in fluorescence, enabling applications in environmental monitoring and medical diagnostics. biorxiv.orgmdpi.com

The functionalization of nanoparticles with these organic molecules can also enhance their utility in biomedical applications, such as targeted drug delivery and theranostics, which combines therapy and diagnostics. nih.govchemsynthesis.com

Exploration of New Mechanistic Pathways in Bio-Inspired Chemical Systems

Future research will increasingly draw inspiration from nature to explore new mechanistic pathways and applications for dimethoxyphenylquinolines. This bio-inspired approach seeks to understand and mimic biological processes to create novel catalysts, functional molecules, and self-assembling systems.

A significant area of investigation is the interaction of quinoline derivatives with biological macromolecules, particularly DNA . The planar aromatic structure of the quinoline ring allows it to intercalate into the DNA double helix or bind to its grooves, a mechanism that is central to the activity of many anticancer agents. nih.govresearchgate.netnih.gov Studies are focused on elucidating the precise mechanisms of how these compounds inhibit enzymes that interact with DNA, such as DNA methyltransferases and topoisomerases, which are important targets in cancer therapy. biorxiv.orgnih.gov

The development of bio-inspired catalysts is another exciting frontier. By incorporating quinoline moieties into larger molecular scaffolds that mimic the active sites of natural enzymes, it may be possible to create highly efficient and selective synthetic catalysts for a range of chemical transformations. nih.gov

Furthermore, researchers are exploring the self-assembly of quinoline-containing molecules into complex, ordered supramolecular structures. rsc.org Inspired by the way proteins and other biomolecules self-organize, this research aims to create new materials with emergent properties. A novel approach involves embedding quinoline pharmacophores directly into the backbones of peptide macrocycles . bioengineer.org This strategy combines the synthetic versatility of peptides with the rich pharmacological profile of quinolines to create complex, atropisomeric structures that mimic natural products, potentially leading to new classes of therapeutic agents. bioengineer.org

Q & A

Q. What are the optimal synthetic routes for preparing 4,6-dimethoxy-2-phenylquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. For example, a modified Gould-Jacobs reaction involves heating (Z)-3-((3,4-dimethoxyphenyl)amino)-1,3-diphenylprop-2-en-1-one in polyphosphoric acid (PPA) at 140°C for 5 hours . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Catalysts : Acidic conditions (e.g., PPA) promote cyclization.

- Purification : Column chromatography (hexane:ethyl acetate, 9.5:0.5) yields >90% purity .

Q. How is this compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction reveals two symmetry-independent molecules in the asymmetric unit. Dihedral angles between phenyl and quinoline moieties range from 56.04° to 76.25°, influencing π-π stacking (inter-centroid distance: 3.737 Å) and C–H···O hydrogen bonds . Refinement with SHELXL (riding model for H-atoms, Uiso = 1.2–1.5×Ueq) ensures accuracy .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder for this compound derivatives?

Disorder in methoxy or phenyl groups complicates electron density maps. Strategies include:

Q. How does this compound interact with biological targets, and what computational methods validate these mechanisms?

Molecular docking (e.g., AutoDock Vina) shows methoxy groups enhance binding to quorum-sensing receptors (e.g., 2UV0, 8DQ0) via hydrophobic interactions. The quinoline ring aligns with active-site residues (e.g., Tyr-151 in 2UV0), while the phenyl group stabilizes π-cation interactions . MD simulations (AMBER/CHARMM) confirm binding stability (RMSD < 2 Å over 100 ns) .

Q. How do structural modifications (e.g., halogenation) alter the bioactivity of this compound?

- Electron-withdrawing groups (Cl, Br) : Increase cytotoxicity (IC50 reduction by 30–50% in cancer cell lines) but reduce solubility .

- Methoxy vs. hydroxy substitution : 6-Methoxy derivatives exhibit stronger antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) due to improved membrane permeability .

- Phenyl ring substitution : 4-Chlorophenyl analogs show enhanced inhibition of topoisomerase II (ΔΔG = -2.3 kcal/mol) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from:

- Reaction scalability : Bench-scale (1–5 g) yields 65–70%, while micro-scale (<100 mg) achieves >85% due to better thermal control .

- Impurity profiles : TLC (Rf = 0.4 in 9:1 hexane:EtOAc) identifies byproducts like uncyclized enaminones. HPLC-MS (C18 column, 70:30 MeCN:H2O) quantifies residual solvents .

Q. What analytical methods ensure purity and stability of this compound under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.